
3-Methyl-4-nitroso-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitroso-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications. This compound features a morpholine ring substituted with a methyl group at the 3-position, a nitroso group at the 4-position, and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroso-2-phenylmorpholine can be achieved through various methods. One common approach involves the nitrosation of 3-methyl-2-phenylmorpholine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitroso group being introduced at the 4-position of the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-nitroso-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3-methyl-4-nitro-2-phenylmorpholine.
Reduction: Formation of 3-methyl-4-amino-2-phenylmorpholine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-nitroso-2-phenylmorpholine is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating the interactions of nitroso derivatives with biomolecules.
Medicine: Morpholine derivatives, including this compound, have potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable candidates for drug development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, rubber accelerator, and additive in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-nitroso-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, modulating biological responses.
Comparaison Avec Des Composés Similaires
3-Methyl-2-phenylmorpholine: Lacks the nitroso group, resulting in different reactivity and biological activity.
4-Nitroso-2-phenylmorpholine: Lacks the methyl group, affecting its chemical properties and applications.
3-Methyl-4-nitroso-2-methylmorpholine: Substituted with a methyl group instead of a phenyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Methyl-4-nitroso-2-phenylmorpholine is unique due to the presence of both a nitroso group and a phenyl group on the morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
34993-08-3 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-methyl-4-nitroso-2-phenylmorpholine |
InChI |
InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
AUJFBAMBAVQREK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCCN1N=O)C2=CC=CC=C2 |
Pression de vapeur |
0.0000589 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



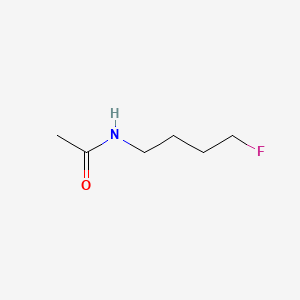
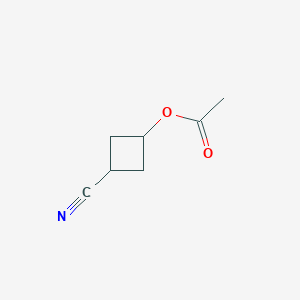
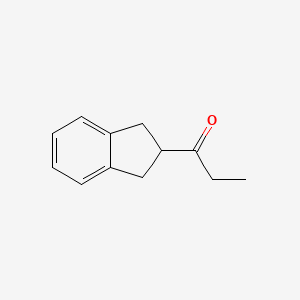

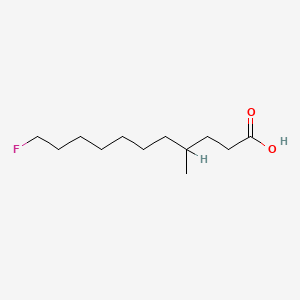
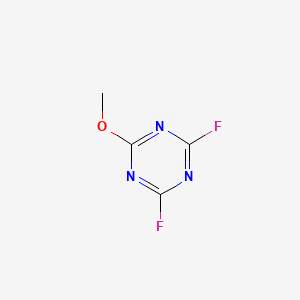

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
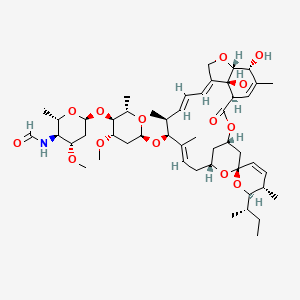
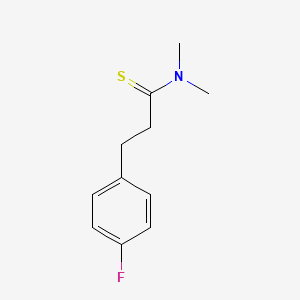

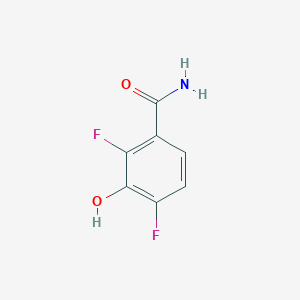
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
